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Compound of Interest

Compound Name:
3-Methyltetrahydrofuran-3-

carboxylic acid

Cat. No.: B1398803 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyloxolane-3-

carboxylic Acid

Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural

elucidation of novel chemical entities is a cornerstone of progress. 3-Methyloxolane-3-

carboxylic acid (CAS: 1158760-45-2, Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14

g/mol ) represents a class of heterocyclic compounds whose substituted oxolane

(tetrahydrofuran) framework is a common motif in pharmacologically active molecules.[1] Its

proper characterization is paramount for understanding its chemical reactivity, metabolic fate,

and potential as a synthetic building block.

This guide provides a comprehensive, predictive analysis of the key spectroscopic data for 3-

methyloxolane-3-carboxylic acid. As a Senior Application Scientist, my objective is not merely

to present data, but to illuminate the causal relationships between molecular structure and

spectral output. We will explore the theoretical underpinnings and practical considerations for

acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and

Mass Spectrometry (MS) data, establishing a self-validating analytical framework for

researchers.
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Molecular Structure: The Foundation for Spectral
Interpretation
Before delving into spectroscopy, a structural assessment is critical. The molecule's

architecture dictates its spectral "fingerprint." Key features of 3-methyloxolane-3-carboxylic acid

include:

An Oxolane (Tetrahydrofuran) Ring: A five-membered saturated ether ring.

A Quaternary Carbon (C3): A carbon atom single-bonded to four other non-hydrogen atoms

(C2, C4, a methyl group, and the carboxyl carbon). This lack of an attached proton has

significant NMR implications.

A Carboxylic Acid Moiety (-COOH): This functional group is rich in spectroscopic handles,

including a highly characteristic acidic proton, a carbonyl carbon, and distinct IR vibrational

modes.

Diastereotopic Protons: The substitution at C3 renders the geminal protons on the adjacent

C2 and C4 carbons chemically non-equivalent, a phenomenon known as diastereotopicity,

which is readily observable in ¹H NMR.

Caption: Molecular structure of 3-methyloxolane-3-carboxylic acid.

Infrared (IR) Spectroscopy: Unveiling Functional
Groups
IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for

the presence of specific functional groups.[2] For carboxylic acids, intermolecular hydrogen

bonding, which leads to the formation of stable dimers, dominates the appearance of the

spectrum, causing significant peak broadening.[3][4]

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for this type of compound due to its

simplicity and lack of sample preparation, which avoids potential artifacts from grinding or
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solvent use.[5]

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean

by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6]

Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This

is crucial for correcting for atmospheric H₂O and CO₂ absorptions and any intrinsic

absorbance from the crystal.

Sample Application: Place a small amount (a few milligrams) of the 3-methyloxolane-3-

carboxylic acid sample directly onto the ATR crystal.

Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate

contact between the sample and the crystal surface. Good contact is essential for a strong

signal.[7]

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a

resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Predicted IR Spectrum and Interpretation
The IR spectrum is expected to be dominated by the carboxylic acid dimer features.
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Predicted Peak
(cm⁻¹)

Vibration Type
Intensity &
Characteristics

Rationale &
Causality

3300 - 2500
O-H stretch

(Carboxylic Acid)

Very Strong, Very

Broad

This exceptionally

broad feature is the

hallmark of a

hydrogen-bonded

carboxylic acid dimer.

[4][8] It often overlaps

with the C-H

stretching region.

~2970, ~2880 C-H stretch (Aliphatic) Medium, Sharp

Arises from the

symmetric and

asymmetric stretching

of C-H bonds in the

methyl and methylene

groups of the oxolane

ring.

1725 - 1700
C=O stretch

(Carbonyl)
Strong, Sharp

Characteristic of the

carbonyl in a

saturated carboxylic

acid dimer.[2][9] The

position is slightly

lower than for a

monomer due to

hydrogen bonding.

1320 - 1210 C-O stretch (Coupled) Medium, Broad

Results from a

coupled vibration

involving the C-O

single bond and O-H

bending within the

carboxyl group.

~1100 C-O-C stretch (Ether) Strong The characteristic

asymmetric stretch of

the C-O-C linkage
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within the saturated

oxolane ring.

960 - 900
O-H bend (Out-of-

Plane)
Medium, Broad

Another characteristic,

broad peak for the

carboxylic acid dimer,

often referred to as

the O-H wag.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a

molecule. The chemical environment of each proton and carbon atom is mapped with high

precision.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-methyloxolane-3-

carboxylic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a clean, dry NMR tube.

Solvent Choice: The choice of solvent is critical.

CDCl₃ (Deuterated Chloroform): A common, non-polar solvent. In CDCl₃, the acidic proton

signal is typically very broad and appears far downfield (10-13 ppm).[8][11]

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that can disrupt

hydrogen bonding dimers. The acidic proton signal may be sharper and still appear

downfield.

D₂O (Deuterium Oxide): Adding a drop of D₂O will cause the acidic -COOH proton to

exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR

spectrum. This "D₂O shake" is a definitive test for exchangeable protons like those in acids

and alcohols.[12]
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Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or

higher).

For ¹H NMR: Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds,

and acquisition of 8-16 scans.

For ¹³C NMR: A proton-decoupled experiment is standard. Due to the longer relaxation

times of carbon nuclei (especially quaternary carbons), a longer relaxation delay (5-10

seconds) may be required to obtain accurate integrals, although this is not typically

necessary for simple identification. The carbonyl carbon signal is often weaker.[4]

Predicted ¹H NMR Spectrum
The asymmetry introduced by the C3 substituents leads to distinct signals for nearly all protons.
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Proton(s)
Predicted Shift
(δ, ppm)

Multiplicity Integration
Rationale &
Causality

-COOH 10.0 - 13.0 Broad Singlet (s) 1H

The acidic proton

is highly

deshielded due

to the

electronegativity

of the adjacent

oxygens and

magnetic

anisotropy of the

C=O bond.

Broadening is

due to hydrogen

bonding and

chemical

exchange.[12]

-CH₂- (C5) ~3.8 - 4.0
Triplet (t) or

Multiplet (m)
2H

These protons

are adjacent to

the highly

electronegative

ether oxygen,

shifting them

significantly

downfield.

-CH₂- (C2) ~3.6 - 3.8 Multiplet (m) 2H Also adjacent to

the ether oxygen.

These two

protons are

diastereotopic

and will appear

as a complex

multiplet, likely

an AB quartet

further split by
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coupling to C4

protons.

-CH₂- (C4) ~2.2 - 2.5 Multiplet (m) 2H

These protons

are alpha to the

quaternary

carbon. They are

diastereotopic

and will show

complex splitting

from coupling to

each other

(geminal) and

the C5 protons

(vicinal).

-CH₃ ~1.4 Singlet (s) 3H

The methyl

group is attached

to a quaternary

carbon, so it has

no adjacent

protons to couple

with, resulting in

a sharp singlet.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six

unique carbon atoms.
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Carbon(s) Predicted Shift (δ, ppm) Rationale & Causality

-COOH 175 - 185

The carbonyl carbon is the

most deshielded due to being

double-bonded to one oxygen

and single-bonded to another.

[4][9] This signal is often weak.

-CH₂- (C5) 68 - 72

This carbon is adjacent to the

ether oxygen, causing a

significant downfield shift.

-CH₂- (C2) 65 - 70

Similar to C5, this carbon is

deshielded by the adjacent

ether oxygen.

C3 (Quaternary) 45 - 55

The quaternary carbon is

deshielded by both the ether

oxygen (gamma effect) and the

carboxyl group.

-CH₂- (C4) 35 - 45

This aliphatic carbon is less

deshielded as it is further from

the ether oxygen.

-CH₃ 20 - 30

The methyl carbon is in a

typical aliphatic region,

appearing furthest upfield.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues

through its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS
Sample Introduction: The sample can be introduced via a Gas Chromatography (GC) column

if it is sufficiently volatile and thermally stable, or via a direct insertion probe.
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Ionization: In the source, high-energy electrons (typically 70 eV) bombard the sample

molecules, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

Fragmentation: The molecular ion is energetically unstable and undergoes characteristic

fragmentation to form smaller, more stable ions.

Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected,

generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation
The molecular weight of 3-methyloxolane-3-carboxylic acid is 130.14. The molecular ion peak

is expected at m/z = 130. Carboxylic acids often show a weak or absent molecular ion peak in

EI-MS.[12]

Key predicted fragmentation pathways include:

Loss of the Carboxyl Group: A common cleavage for carboxylic acids is the loss of the -

COOH radical, leading to a fragment at m/z = 130 - 45 = 85.

Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is a

characteristic fragmentation for ethers. This could lead to multiple pathways and resulting

fragments.

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due

to the lack of a gamma-hydrogen on a sufficiently long chain, other rearrangements are

possible.
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Spectroscopic Analysis Workflow

3-Methyloxolane-3-carboxylic Acid Sample

ATR-FTIR Analysis NMR Analysis (¹H, ¹³C) EI-MS Analysis

IR Spectrum
(Functional Groups)

NMR Spectra
(C-H Framework)

Mass Spectrum
(MW & Fragments)

Validated Structure

Click to download full resolution via product page

Caption: A self-validating workflow for structural elucidation.

Conclusion
This guide outlines the predictive spectroscopic characteristics of 3-methyloxolane-3-carboxylic

acid. The true power of these techniques lies in their synergy; the IR spectrum confirms the

presence of the carboxylic acid and ether functional groups, the detailed ¹H and ¹³C NMR

spectra provide the exact atomic connectivity and stereochemical relationships, and the mass

spectrum validates the molecular weight and offers corroborating structural information through

fragmentation. By understanding the causal principles behind the data, researchers can

confidently assign the structure of this molecule and similar chemical entities, ensuring the

integrity and reliability of their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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